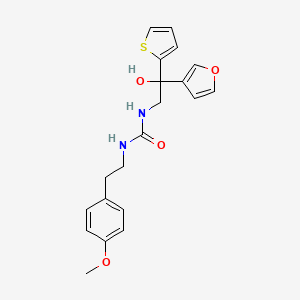

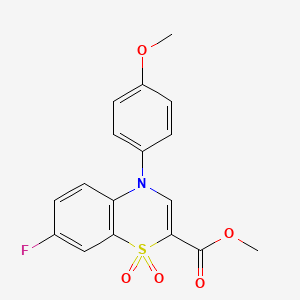

![molecular formula C18H15N3O3 B2596781 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396892-38-8](/img/structure/B2596781.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, also known as BDP, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. In

Aplicaciones Científicas De Investigación

Oxidation Reagents and Polymer Supports

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, due to its acrylamide functionality, shares relevance with research on polymeric reagents. For example, divinyl benzene (DVB), ethyleneglycoldimethacrylate (EGDMA), and NN′-methylenebis-acrylamide cross-linked poly(methyl methacrylate)(PMMA)-supported pyrazolinium chromate, chlorochromate, and pyrazole-CrO3 complex resins have been prepared and utilized as oxidizing reagents for alcohols. These resins demonstrate the ability to selectively oxidize primary alcohols to aldehydes and secondary alcohols to ketones, highlighting the importance of acrylamide derivatives in the development of efficient, filterable, and regenerable polymeric reagents (Abraham, Rajan, & Sreekumar, 1996).

Synthesis and Computational Chemistry

The compound's structural features enable its use in the synthesis of novel heterocyclic compounds. For instance, microwave-assisted synthesis techniques have employed acrylamide derivatives to facilitate novel pyrazole ring formations through Knoevenagel Condensation and Michael addition reactions. Such methods underscore the acrylamide's utility in synthesizing novel compounds with potential applications in materials science and pharmaceuticals (Fahim, Shalaby, & Ibrahim, 2019).

Antimicrobial and Antifungal Applications

Acrylamide derivatives have been used as precursors for synthesizing various heterocyclic compounds, exhibiting significant antimicrobial and antifungal activities. For example, thiosemicarbazide derivatives, including acrylamide functionalities, serve as building blocks in synthesizing target heterocyclic compounds, demonstrating the compound's relevance in developing new antimicrobial agents (Elmagd, Hemdan, Samy, & Youssef, 2017).

Polymerization and Material Science

The acrylamide moiety is instrumental in polymer science, especially in controlled radical polymerization processes. Homopolymers of monosubstituted acrylamides with amino acid moieties have been synthesized using reversible addition−fragmentation chain transfer (RAFT) polymerization, demonstrating acrylamide derivatives' versatility in creating functional polymers with potential biomedical applications (Mori, Sutoh, & Endo, 2005).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(7-5-13-4-6-16-17(9-13)24-12-23-16)19-10-14-11-20-21-8-2-1-3-15(14)21/h1-9,11H,10,12H2,(H,19,22)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXMYJCTOLRAD-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ylmethanol;hydrobromide](/img/structure/B2596700.png)

![4-{5-Methylfuro[3,2-b]pyridine-2-carbonyl}morpholine-3-carbonitrile](/img/structure/B2596705.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)

![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)